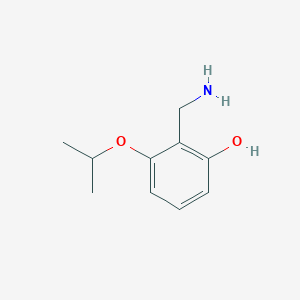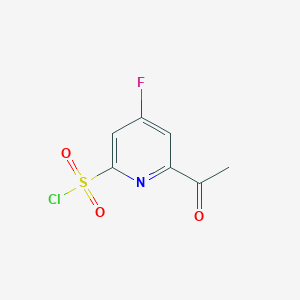
N-(6-Acetyl-4-nitropyridin-2-YL)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(6-Acetyl-4-nitropyridin-2-YL)acetamide is a chemical compound that belongs to the class of pyridine derivatives. This compound is characterized by the presence of an acetyl group and a nitro group attached to the pyridine ring, along with an acetamide functional group. Pyridine derivatives are known for their diverse biological activities and are widely used in medicinal chemistry and pharmaceutical research.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(6-Acetyl-4-nitropyridin-2-YL)acetamide typically involves the acetylation and nitration of a pyridine precursor, followed by the introduction of the acetamide group. One common method involves the following steps:
Acetylation: The pyridine precursor is acetylated using acetic anhydride in the presence of a catalyst such as pyridine or sulfuric acid.
Nitration: The acetylated pyridine is then nitrated using a mixture of concentrated nitric acid and sulfuric acid to introduce the nitro group at the desired position.
Acetamide Formation: The nitrated compound is reacted with acetic anhydride and ammonia to form the acetamide group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity.
化学反応の分析
Types of Reactions
N-(6-Acetyl-4-nitropyridin-2-YL)acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or sodium borohydride.
Substitution: The acetyl and nitro groups can undergo nucleophilic substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as hydrogen gas (H₂) with a palladium catalyst or sodium borohydride (NaBH₄) are used.
Substitution: Nucleophiles such as amines, thiols, or alcohols can be used in substitution reactions under basic or acidic conditions.
Major Products Formed
Oxidation: Oxidized derivatives such as this compound oxides.
Reduction: Amino derivatives such as N-(6-Acetyl-4-aminopyridin-2-YL)acetamide.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学的研究の応用
N-(6-Acetyl-4-nitropyridin-2-YL)acetamide has several scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in the development of new drugs. Its derivatives may exhibit antimicrobial, anticancer, or anti-inflammatory activities.
Biological Research: It is used as a tool compound to study the biological pathways and mechanisms involving pyridine derivatives.
Chemical Synthesis: The compound serves as an intermediate in the synthesis of more complex molecules and heterocyclic compounds.
Industrial Applications: It is used in the production of specialty chemicals and materials with specific properties.
作用機序
The mechanism of action of N-(6-Acetyl-4-nitropyridin-2-YL)acetamide involves its interaction with specific molecular targets and pathways. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components. The acetyl and acetamide groups may also contribute to the compound’s binding affinity and specificity towards certain enzymes or receptors. Detailed studies on the molecular targets and pathways are essential to understand its biological effects fully.
類似化合物との比較
Similar Compounds
N-(6-Acetyl-4-aminopyridin-2-YL)acetamide: A reduced derivative with an amino group instead of a nitro group.
N-(6-Acetyl-4-chloropyridin-2-YL)acetamide: A derivative with a chloro group instead of a nitro group.
N-(6-Acetyl-4-methylpyridin-2-YL)acetamide: A derivative with a methyl group instead of a nitro group.
Uniqueness
N-(6-Acetyl-4-nitropyridin-2-YL)acetamide is unique due to the presence of both acetyl and nitro groups on the pyridine ring, which imparts distinct chemical reactivity and biological activity
特性
分子式 |
C9H9N3O4 |
|---|---|
分子量 |
223.19 g/mol |
IUPAC名 |
N-(6-acetyl-4-nitropyridin-2-yl)acetamide |
InChI |
InChI=1S/C9H9N3O4/c1-5(13)8-3-7(12(15)16)4-9(11-8)10-6(2)14/h3-4H,1-2H3,(H,10,11,14) |
InChIキー |
HRNBCYOPRMOMKO-UHFFFAOYSA-N |
正規SMILES |
CC(=O)C1=NC(=CC(=C1)[N+](=O)[O-])NC(=O)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![1-[2-Acetyl-6-(trifluoromethyl)pyridin-4-YL]ethanone](/img/structure/B14847938.png)







![[3-Cyano-5-(methoxycarbonyl)phenyl]acetic acid](/img/structure/B14847989.png)




